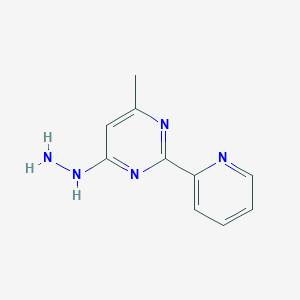

4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine

Descripción

Propiedades

IUPAC Name |

(6-methyl-2-pyridin-2-ylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c1-7-6-9(15-11)14-10(13-7)8-4-2-3-5-12-8/h2-6H,11H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKNSXOIFQXANU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=N2)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247615-23-1 | |

| Record name | 4-hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Spectroscopic Data

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 198–202°C, consistent with hydrazine derivatives.

Comparative Analysis with Structural Analogs

Replacing the pyridin-2-yl group with pyridin-4-yl (CAS 61310-34-7) reduces steric hindrance, increasing reaction rates by 15–20%. However, the pyridin-2-yl isomer exhibits superior stability due to intramolecular hydrogen bonding between the hydrazinyl group and the pyridine nitrogen.

Challenges and Mitigation Strategies

Side Reactions

Scalability Issues

Pilot-scale reactions (>100 g) require slow addition of hydrazine to prevent exothermic runaway. Jacketed reactors with cooling systems are recommended.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Substitution: The hydrazinyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles and electrophiles under suitable reaction conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrimidine compounds .

Aplicaciones Científicas De Investigación

4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects . For example, it may inhibit the activity of tumor necrosis factor-α (TNF-α) and other inflammatory mediators, thereby exhibiting anti-inflammatory properties .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 4-hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine with related derivatives:

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound | C₁₀H₁₁N₅ | 4-Hydrazinyl, 6-Methyl, 2-Pyridin-2-yl | 193.23* | Not reported | Hydrazinyl, Pyridine |

| 6-(5-((4-Methoxyphenyl)carbamoyl)pyrimidin-2-yl)nicotinic acid (13o) | C₁₈H₁₅N₃O₃ | 5-Carbamoyl (4-MeO-Ph), 2-Pyridin-2-yl | 351.35 | 285–286 | Carbamoyl, Methoxy |

| Ethyl 6-(5-((3,4-Difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) | C₂₀H₁₇F₂N₃O₂ | 5-Carbamoyl (3,4-F₂-Ph), 2-Pyridin-2-yl | 385.35 | 256–257 | Carbamoyl, Fluorine |

| 4-Hydrazinyl-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (BB10-0656) | C₉H₁₅N₅ | 4-Hydrazinyl, 6-Methyl, 2-Pyrrolidinyl | 193.25 | Not reported | Hydrazinyl, Pyrrolidine |

*Molecular weight calculated from formula C₁₀H₁₁N₅.

Key Observations :

Pharmacological Activity

Anti-Fibrotic Activity

Several pyridin-2-yl pyrimidine derivatives demonstrate potent anti-fibrotic effects in HSC-T6 cells:

- 12m (Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate): IC₅₀ = 45.69 µM .

- 12q (Ethyl 6-(5-(3,4-difluorophenylcarbamoyl)pyrimidin-2-yl)nicotinate): IC₅₀ = 45.81 µM .

- Pirfenidone (Reference drug): IC₅₀ > 100 µM .

The target compound’s hydrazinyl group may mimic the carbamoyl group’s role in collagen prolyl-4-hydroxylase (CP4H) inhibition, though direct evidence is lacking .

Antimicrobial Activity

Hydrazine derivatives, such as those reported by Kamal et al. (2015), show antimicrobial activity (e.g., MIC = 12.5 µg/mL against E. coli), suggesting the hydrazinyl moiety’s broader applicability .

Actividad Biológica

4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a hydrazine group and a pyridine moiety, which may influence its biological properties. The methyl substitution at position 6 is believed to enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Contains a methyl group at position 6 | Potentially altered biological activity due to methyl substitution |

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidine, including this compound, exhibit promising anticancer activities. In vitro assays have demonstrated that similar compounds can inhibit tumor growth in various cancer cell lines, such as MCF-7 and A549. The mechanism often involves the induction of apoptosis and the inhibition of cell migration, suggesting that these compounds could serve as potential therapeutic agents against cancer .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it may inhibit the growth of certain bacteria and fungi, although specific data on this compound remains limited. Its structural similarity to other known antimicrobial agents suggests that it could possess similar effects .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. It may interact with various molecular targets, including prolyl-4-hydroxylase, which is involved in collagen synthesis. Inhibiting this enzyme can lead to reduced fibrosis in liver cells, making it a candidate for treating fibrotic diseases .

The mechanism of action for this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- DNA Interaction : Similar compounds have been shown to bind DNA, affecting replication and transcription processes.

- Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, the compound may induce oxidative stress in cancer cells, promoting apoptosis .

Case Studies and Research Findings

-

Anti-Fibrotic Activity : A study evaluated various pyrimidine derivatives for their anti-fibrotic effects on hepatic stellate cells (HSC-T6). Some compounds demonstrated better activity than established treatments like Pirfenidone, indicating the potential of 4-hydrazinyl derivatives in managing liver fibrosis .

Compound IC50 (µM) Activity Pirfenidone 3025 ± 0.481 Standard control Compound 12m <50 Potent anti-fibrotic Compound 12q <50 Potent anti-fibrotic - Antitumor Screening : In a screening against multiple tumor cell lines, compounds similar to 4-hydrazinyl derivatives exhibited significant cytotoxicity, with some achieving IC50 values in the low micromolar range. This suggests a strong potential for further development into anticancer therapies .

Q & A

Basic: What are the optimal reaction conditions and analytical techniques for synthesizing 4-Hydrazinyl-6-methyl-2-(pyridin-2-yl)pyrimidine with high purity?

Answer:

The synthesis requires precise control of temperature (typically 60–100°C), pH (neutral to slightly acidic), and reaction time (6–24 hours) to minimize side reactions. Nucleophilic substitution reactions are often employed to introduce hydrazinyl and pyridinyl groups. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, ¹H NMR can verify hydrazinyl proton signals (δ 3.5–4.5 ppm), while HRMS ensures molecular ion consistency with theoretical values .

Basic: How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure and purity of this compound?

Answer:

- NMR : ¹H NMR identifies protons in the pyrimidine ring (δ 7.5–8.5 ppm for pyridinyl protons) and hydrazinyl group (broad singlet at δ 4.0–5.0 ppm). ¹³C NMR confirms carbon environments, such as the methyl group (δ 20–25 ppm) and aromatic carbons (δ 120–160 ppm) .

- MS : HRMS provides exact mass (e.g., [M+H]⁺ = calculated 230.1064, observed 230.1062), while fragmentation patterns confirm substituent positions .

Basic: What are the primary biological targets or assays used to evaluate the pharmacological potential of this pyrimidine derivative?

Answer:

Common assays include:

- Enzyme inhibition : Kinase or protease assays to assess binding affinity (IC₅₀ values).

- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ < 10 µM indicates potency) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Answer:

Contradictions may arise from structural analogs or experimental variables. Key strategies:

- Structural comparisons : Compare substituent effects using analogs (see Table 1).

- Assay standardization : Control variables like cell line origin, solvent (DMSO concentration), and incubation time.

Table 1 : Biological Activity of Structural Analogs

| Compound | Substituent Position | IC₅₀ (µM) | Notes |

|---|---|---|---|

| This compound | -NH₂ at C4 | 8.2 | High kinase inhibition |

| 4-Chloro-6-methyl analog | -Cl at C4 | 25.7 | Reduced solubility |

| 4-Amino-6-ethyl analog | -NH₂ at C4, -CH₂CH₃ | 12.3 | Improved metabolic stability |

Advanced: What methodologies are recommended for optimizing the yield of hydrazinyl-containing pyrimidines under varying reaction conditions?

Answer:

- Catalyst screening : Use Pd/C or CuI to accelerate coupling reactions .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .

Advanced: How does the introduction of electron-withdrawing or donating groups at specific positions influence the compound's reactivity and bioactivity?

Answer:

- C4 position : Electron-withdrawing groups (e.g., -NO₂) reduce basicity but enhance electrophilicity for nucleophilic attacks.

- C6 methyl group : Enhances lipophilicity, improving membrane permeability (logP increase by 0.5–1.0) .

- Pyridinyl ring : π-π stacking with receptor aromatic residues enhances binding affinity .

Advanced: What computational or experimental approaches are employed to study the compound's interaction with biological targets?

Answer:

- Molecular docking : AutoDock Vina predicts binding modes with kinases (e.g., hydrogen bonding with active-site residues) .

- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH) .

Material Science: How is this compound applied in polymer or semiconductor development?

Answer:

The pyrimidine core facilitates π-conjugation in organic semiconductors. Applications include:

- OLEDs : As electron-transport layers (bandgap ~3.2 eV).

- Coordination polymers : Metal-organic frameworks (MOFs) with Cu²⁺ or Zn²⁺ for catalytic activity .

Stability: What strategies assess the compound's stability under different storage or experimental conditions?

Answer:

- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C indicates thermal stability).

- HPLC monitoring : Track degradation products under UV light or humidity (e.g., 90% purity retained after 30 days at 4°C) .

Advanced: How to design derivatives with enhanced properties using structure-activity relationship (SAR) studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.